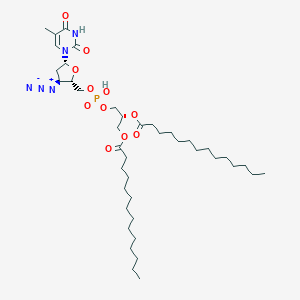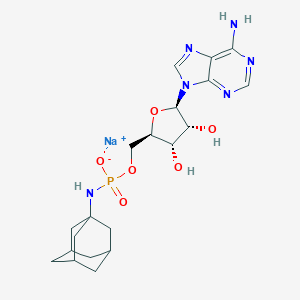
1,2-Dimyristoylphosphatidylazidothymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimyristoylphosphatidylazidothymidine (DMPT) is a synthetic phospholipid derivative that has been extensively studied in the field of drug delivery and gene therapy. DMPT is a lipid-based carrier that can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. DMPT has gained much attention due to its unique properties, such as biocompatibility, biodegradability, and low toxicity.
Wirkmechanismus
The mechanism of action of 1,2-Dimyristoylphosphatidylazidothymidine involves the formation of liposomes, which are lipid-based nanoparticles that can encapsulate therapeutic agents. 1,2-Dimyristoylphosphatidylazidothymidine can form stable and uniform liposomes with high drug loading capacity and controlled release properties. The liposomes can then interact with the target cells and release the therapeutic agents, leading to enhanced cellular uptake and intracellular release. The liposomes can also protect the therapeutic agents from degradation and clearance by the immune system, leading to prolonged circulation time and improved therapeutic efficacy.
Biochemische Und Physiologische Effekte
1,2-Dimyristoylphosphatidylazidothymidine has been shown to have low toxicity and high biocompatibility. 1,2-Dimyristoylphosphatidylazidothymidine can be metabolized by the body into harmless byproducts, such as myristic acid and azidothymidine. 1,2-Dimyristoylphosphatidylazidothymidine has also been shown to have minimal immunogenicity and inflammatory response, making it an ideal carrier for drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine has been tested in various animal models, showing no significant adverse effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
1,2-Dimyristoylphosphatidylazidothymidine has several advantages for lab experiments, including high drug loading capacity, controlled release properties, and enhanced cellular uptake and intracellular release. 1,2-Dimyristoylphosphatidylazidothymidine can also protect the therapeutic agents from degradation and clearance by the immune system, leading to prolonged circulation time and improved therapeutic efficacy. However, 1,2-Dimyristoylphosphatidylazidothymidine also has some limitations, such as batch-to-batch variation, stability issues, and difficulty in large-scale production. These limitations need to be addressed to ensure the reproducibility and scalability of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy.
Zukünftige Richtungen
1,2-Dimyristoylphosphatidylazidothymidine has great potential for future research and development. Some of the future directions include:
1. Optimization of 1,2-Dimyristoylphosphatidylazidothymidine synthesis method to improve purity and yield.
2. Development of new 1,2-Dimyristoylphosphatidylazidothymidine derivatives with improved properties, such as stability, biocompatibility, and targeting ability.
3. Investigation of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy in clinical trials for various diseases, such as cancer, viral infections, and genetic disorders.
4. Combination of 1,2-Dimyristoylphosphatidylazidothymidine with other therapeutic agents, such as immunomodulators and checkpoint inhibitors, to enhance therapeutic efficacy.
5. Development of 1,2-Dimyristoylphosphatidylazidothymidine-based vaccines for infectious diseases, such as COVID-19.
Conclusion
In conclusion, 1,2-Dimyristoylphosphatidylazidothymidine is a promising lipid-based carrier for drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine has unique properties, such as biocompatibility, biodegradability, and low toxicity, that make it an ideal carrier for therapeutic agents. 1,2-Dimyristoylphosphatidylazidothymidine can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. 1,2-Dimyristoylphosphatidylazidothymidine has been extensively studied in the field of drug delivery and gene therapy, showing promising results in preclinical studies. However, further research is needed to optimize the synthesis method, improve the properties, and investigate the clinical efficacy of 1,2-Dimyristoylphosphatidylazidothymidine-based drug delivery and gene therapy.
Synthesemethoden
1,2-Dimyristoylphosphatidylazidothymidine can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of myristic acid with phosphorus oxychloride to form myristoyl chloride, which is then reacted with azidothymidine to form 1,2-Dimyristoylphosphatidylazidothymidine. The enzymatic synthesis method involves the use of phospholipase A2 to catalyze the reaction between myristoylphosphatidylcholine and azidothymidine to form 1,2-Dimyristoylphosphatidylazidothymidine. Both methods have been widely used to produce 1,2-Dimyristoylphosphatidylazidothymidine with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1,2-Dimyristoylphosphatidylazidothymidine has been extensively studied in the field of drug delivery and gene therapy. 1,2-Dimyristoylphosphatidylazidothymidine can encapsulate various therapeutic agents, such as drugs, proteins, and nucleic acids, and deliver them to target cells. 1,2-Dimyristoylphosphatidylazidothymidine has been shown to enhance the cellular uptake and intracellular release of therapeutic agents, leading to increased therapeutic efficacy. 1,2-Dimyristoylphosphatidylazidothymidine has also been used to deliver siRNA and miRNA for gene therapy, showing promising results in the treatment of various diseases, such as cancer, viral infections, and genetic disorders.
Eigenschaften
CAS-Nummer |
128008-46-8 |
|---|---|
Produktname |
1,2-Dimyristoylphosphatidylazidothymidine |
Molekularformel |
C41H72N5O11P |
Molekulargewicht |
842 g/mol |
IUPAC-Name |
[(2R)-3-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C41H72N5O11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-38(47)53-30-34(56-39(48)27-25-23-21-19-17-15-13-11-9-7-5-2)31-54-58(51,52)55-32-36-35(44-45-42)28-37(57-36)46-29-33(3)40(49)43-41(46)50/h29,34-37H,4-28,30-32H2,1-3H3,(H,51,52)(H,43,49,50)/t34-,35+,36-,37-/m1/s1 |
InChI-Schlüssel |
HBHJTJKGFOGKMG-LADGJGSJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCC |
Andere CAS-Nummern |
128008-46-8 |
Synonyme |
1,2-dimyristoyl-sn-glycero-3-phospho-5'-(3'-azido-3'-deoxy)thymidine 1,2-dimyristoylphosphatidylazidothymidine 1,2-DMPAZT |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)






![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)


